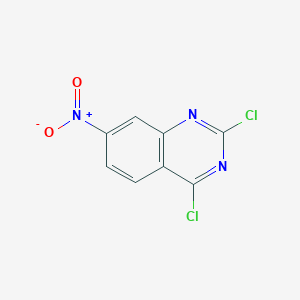

2,4-Dicloro-7-nitroquinazolina

Descripción general

Descripción

El Meso-Eritritol es un compuesto orgánico clasificado como un alcohol de azúcar o poliol. Es un alcohol de azúcar de cuatro carbonos aciral que se encuentra de forma natural, que es la forma reducida de D- o L-eritrosa y una de las dos formas reducidas de eritrulosa . El Meso-Eritritol se usa comúnmente como aditivo alimentario y sustituto del azúcar debido a sus propiedades edulcorantes y su bajo contenido calórico .

Aplicaciones Científicas De Investigación

El Meso-Eritritol tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El Meso-Eritritol ejerce sus efectos principalmente a través de su interacción con dianas y vías moleculares específicas. Actúa como ligando para el receptor T1R3, afectando las respuestas de sabor conductuales . Además, se puede utilizar como vasodilatador coronario debido a su capacidad para estimular la síntesis de monofosfato cíclico de guanosina (cGMP), que activa una serie de fosforilaciones dependientes de proteína quinasa en las células musculares lisas .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation characteristics .

Dosage Effects in Animal Models

It is known that this compound can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins .

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Meso-Eritritol se puede sintetizar mediante la hidrogenación de ésteres dialkílicos del ácido tartárico en solución de metanol o etanol, lo que lleva a la formación de treitol y eritritol . Otro método implica la fermentación de glucosa utilizando levaduras osmofílicas como Trigonopsis, Candida, Pichia y Moniliella .

Métodos de producción industrial: La producción industrial de meso-Eritritol generalmente implica fermentación microbiana. El proceso comienza con la fermentación del hidrolizado enzimático de almidón utilizando levaduras osmofílicas como Trichosporonoides megachilensis. La solución resultante se purifica luego mediante resina de intercambio iónico y carbón activado, seguido de cristalización, lavado y secado para obtener cristales de eritritol .

Análisis De Reacciones Químicas

Tipos de reacciones: El Meso-Eritritol experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: El Meso-Eritritol se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o ácido nítrico.

Reducción: Se puede reducir utilizando hidrógeno en presencia de un catalizador de níquel.

Sustitución: El Meso-Eritritol puede experimentar reacciones de sustitución con halógenos en condiciones específicas.

Productos principales:

Oxidación: La oxidación del meso-Eritritol puede producir eritrosa o eritrulosa.

Reducción: El proceso de reducción generalmente mantiene la estructura del eritritol.

Sustitución: Las reacciones de sustitución pueden producir varios derivados halogenados del eritritol.

Comparación Con Compuestos Similares

El Meso-Eritritol es único en comparación con otros alcoholes de azúcar debido a su naturaleza aciral y propiedades químicas específicas. Compuestos similares incluyen:

Treitol: Un diastereómero del eritritol con diferentes propiedades físicas.

Sorbitol: Otro alcohol de azúcar utilizado como edulcorante pero con diferentes vías metabólicas.

Xilitol: Un alcohol de azúcar con propiedades edulcorantes similares pero con diferente estructura química y efectos metabólicos.

El Meso-Eritritol destaca por su bajo contenido calórico, sus propiedades no cariogénicas y su capacidad para utilizarse en diversas aplicaciones industriales y científicas.

Propiedades

IUPAC Name |

2,4-dichloro-7-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)11-8(10)12-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUFSSBJSUBKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304090 | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129112-65-8 | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129112-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

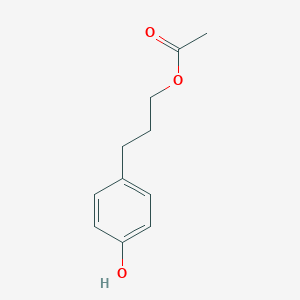

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.